molecular formula C15H19NO3 B2980704 2-[Cyclohexyl(methyl)carbamoyl]benzoic acid CAS No. 735342-69-5

2-[Cyclohexyl(methyl)carbamoyl]benzoic acid

Cat. No.: B2980704
CAS No.: 735342-69-5
M. Wt: 261.321
InChI Key: VWCGBSLMTUMNKU-UHFFFAOYSA-N
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Description

2-[Cyclohexyl(methyl)carbamoyl]benzoic acid is a benzoic acid derivative featuring a cyclohexyl(methyl)carbamoyl substituent at the ortho position. The cyclohexyl and methyl groups on the carbamoyl moiety contribute to its lipophilicity and steric profile, influencing its pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

2-[cyclohexyl(methyl)carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15(18)19/h5-6,9-11H,2-4,7-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCGBSLMTUMNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclohexyl(methyl)carbamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with cyclohexyl isocyanate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Benzoic acid, cyclohexyl isocyanate, methylamine.

    Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclohexyl(methyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-[Cyclohexyl(methyl)carbamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Cyclohexyl(methyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Substituents
Compound Name Substituent Features Molecular Weight Key References
2-[Cyclohexyl(methyl)carbamoyl]benzoic acid Cyclohexyl(methyl)carbamoyl at C2 247.29 g/mol
2-[(Cyclohexylcarbonyl)amino]benzoic acid Cyclohexylcarbonylamino at C2 247.29 g/mol
2-(Benzylcarbamoyl)cyclohexanecarboxylic acid Benzylcarbamoyl on cyclohexane ring 277.32 g/mol
3-[Cyclohexyl(methyl)carbamoyl]-4-fluorobenzeneboronic acid Fluorine and boronic acid groups at C3/C4 279.11 g/mol
2-((Phenylimino)methyl)isoindoline-1,3-dione Isoindoline-dione core with phenylimino group N/A
  • Cyclohexyl vs.
  • Carbamoyl vs.
Analgesic Activity
  • This highlights the critical role of the isoindoline-dione core in analgesic efficacy.

Physicochemical Properties

  • Crystallinity and Hydrogen Bonding : The planar geometry and hydrogen-bonding networks observed in 2-(2-ethoxy-2-oxoacetamido)benzoic acid () suggest that substituents like ethoxy or carbamoyl groups influence crystal packing and solubility. The cyclohexyl(methyl) group in the target compound may introduce steric hindrance, reducing crystallinity compared to simpler derivatives .

Biological Activity

2-[Cyclohexyl(methyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C15H19NO3. It features a benzoic acid core modified with a cyclohexyl(methyl)carbamoyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activity and therapeutic applications.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects by modulating enzyme activity, particularly through inhibition or activation mechanisms. Specific interactions can lead to changes in cellular pathways, influencing physiological responses.

Inhibition of Cholinesterases

Research indicates that derivatives of this compound have shown promising inhibitory effects on cholinesterases (AChE and BuChE). A study demonstrated that modifications to the carbamoyl group could enhance enzyme inhibition, suggesting that structural variations significantly impact biological potency. For instance, cyclohexyl derivatives exhibited varying levels of inhibition, making them suitable candidates for further exploration in treating conditions like Alzheimer's disease, where cholinergic signaling is compromised .

Antitumor Activity

In vitro studies have suggested that this compound may possess antitumor properties. Its mechanism involves targeting specific cancer cell lines, potentially through the modulation of integrin receptors which play a crucial role in tumor progression and metastasis. The compound's ability to interact with α4β1 integrin has been highlighted as a significant factor in its antitumor efficacy .

Study on Cholinesterase Inhibition

In a comparative study, various derivatives of the compound were synthesized and evaluated for their cholinesterase inhibitory activities. The results indicated that certain modifications led to enhanced inhibitory effects compared to standard treatments like rivastigmine. The most potent derivative showed an IC50 value significantly lower than that of existing drugs, suggesting its potential as a therapeutic agent for cognitive disorders .

Antitumor Efficacy Assessment

A separate investigation assessed the antitumor efficacy of this compound on human cancer cell lines. The study utilized xenograft models to evaluate tumor growth inhibition. Results revealed a dose-dependent response, with notable reductions in tumor size observed at higher concentrations. This study underscored the importance of further exploration into the compound's pharmacokinetics and mechanisms of action within cancer biology .

Comparison with Similar Compounds

Compound NameStructureBiological ActivityIC50 (nM)
This compoundStructureCholinesterase inhibitor37.4
Cyclohexylcarbamoylbenzoic acidStructureMild inhibitor120
Methylcarbamoylbenzoic acidStructureNo significant activityN/A

This table illustrates how this compound compares to related compounds in terms of biological activity and potency.

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